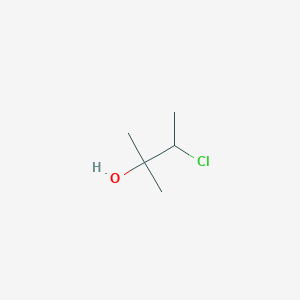
3-Chloro-2-methylbutan-2-ol
概要
説明
3-Chloro-2-methylbutan-2-ol is an organic compound with the molecular formula C5H11ClO. It is a colorless liquid with a strong odor and is known for its applications in various chemical reactions and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylbutan-2-ol can be synthesized through the reaction of 3-methyl-2-butanol with hydrochloric acid. The reaction involves the protonation of the hydroxyl group, followed by the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods: In industrial settings, the compound is typically produced by heating 3-methyl-2-butanol under reflux with hydrochloric acid. This method ensures a high yield of the desired product .
化学反応の分析
Types of Reactions: 3-Chloro-2-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 3-methyl-2-butanol.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Hydrochloric Acid: Used for the initial synthesis of the compound.
Sodium Hydroxide: Used in substitution reactions to replace the chlorine atom with a hydroxyl group.
Major Products Formed:
3-Methyl-2-butanol: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
科学的研究の応用
3-Chloro-2-methylbutan-2-ol has several applications in scientific research, including:
作用機序
The mechanism of action of 3-Chloro-2-methylbutan-2-ol involves the interaction of its chlorine atom with nucleophiles, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
2-Chloro-2-methylbutane: Another halogenated compound with similar reactivity.
3-Methyl-2-butanol: The precursor to 3-Chloro-2-methylbutan-2-ol.
2-Methyl-2-butanol: A structurally similar alcohol.
Uniqueness: this compound is unique due to its specific reactivity with nucleophiles and its applications in various chemical and industrial processes .
生物活性
3-Chloro-2-methylbutan-2-ol (C5H11ClO) is an organic compound that has garnered attention due to its potential biological activities and implications in toxicology. Understanding its effects on biological systems is essential for assessing its safety and potential applications in various fields, including pharmaceuticals and environmental science.
This compound is a chlorinated alcohol with the following chemical structure:
- Molecular Formula : C5H11ClO
- CAS Number : 21326-62-5
This compound is classified as a combustible liquid and is harmful if ingested, indicating a need for caution in handling and application .
Toxicological Profile
The toxicological assessment of this compound reveals several important findings:
Case Studies
Several case studies have explored the biological effects of chlorinated alcohols, providing insights relevant to this compound:
- Inhalation Studies : Inhalation exposure studies involving related compounds demonstrated decreased body weight and increased incidence of tumors in laboratory animals. For instance, rats exposed to 3-chloro-2-methylpropene showed significant health impacts, including tumor formation in various organs .
- Dermal Exposure : Limited data suggest that dermal exposure may lead to local irritation and systemic toxicity, similar to other chlorinated alcohols. This emphasizes the need for protective measures when handling the compound.
The biological activity of this compound can be attributed to its interaction with cellular components:
- Reactive Metabolites : The formation of reactive intermediates during metabolism can lead to cellular damage, contributing to its toxicity and potential carcinogenicity.
- Oxidative Stress : Chlorinated compounds often induce oxidative stress pathways, which can result in DNA damage and subsequent mutations.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key findings:
| Compound | Toxicity Level | Carcinogenic Potential | Primary Metabolism Pathway |
|---|---|---|---|
| This compound | Moderate | Unknown | Glutathione conjugation |
| 3-Chloro-2-methylpropene | High | Yes | Oxidative metabolism |
| 3-Chloro-2-butanol | Moderate | Unknown | Conjugation with sulfhydryl groups |
特性
IUPAC Name |
3-chloro-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-4(6)5(2,3)7/h4,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHQXKBKFKTDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615934 | |
| Record name | 3-Chloro-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21326-62-5 | |
| Record name | 3-Chloro-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















